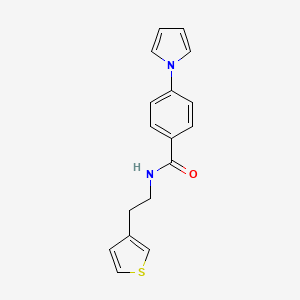

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a pyrrole ring, a thiophene ring, and a benzamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Coupling Reactions: The pyrrole and thiophene rings are then coupled to the benzamide group through a series of reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing robust catalysts to increase yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or reduced aromatic rings.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives of pyrrole and thiophene have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.125 µg/mL , indicating strong antibacterial properties compared to standard antibiotics like vancomycin .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Pyrrole Derivative A | MRSA | 3.125 | Vancomycin: 0.5–1 |

| Pyrrole Derivative B | MSSA | 0.125 | Vancomycin: 0.5–1 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that pyrrole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrrole derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range .

Fungicidal Activity

In addition to its antibacterial and anticancer applications, the compound has shown promising fungicidal activity. A related study demonstrated that N-(thiophen-2-yl) derivatives exhibited excellent efficacy against fungal pathogens, outperforming commercial fungicides in field trials .

| Compound | Fungal Pathogen | Control Efficacy (%) | Comparison |

|---|---|---|---|

| Thiophene Derivative | CDM | 79% at 200 mg/L | Mancozeb: 76% at 1000 mg/L |

Case Study 1: Antimicrobial Testing

A series of pyrrole and thiophene derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzamide structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship that can guide future drug design .

Case Study 2: Anticancer Activity Evaluation

In vitro studies were conducted on various human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that specific substitutions on the pyrrole ring improved selectivity towards cancer cells while minimizing toxicity to normal cells, highlighting the therapeutic potential of this class of compounds .

Mecanismo De Acción

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the thiophene ring at a different position.

4-(1H-pyrrol-1-yl)-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

4-(1H-pyrrol-1-yl)-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Actividad Biológica

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide, known by its CAS number 1286710-60-8, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Formation of the Thiophene Ring : Achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.

- Coupling Reactions : The final structure is formed by coupling the pyrrole and thiophene rings to the benzamide group through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of pyrrole benzamides have potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. MIC values for these derivatives range from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- In vitro studies demonstrate that similar pyrrole-based compounds can inhibit cancer cell proliferation. For example, one study reported an EC50 (half-maximal effective concentration) value of approximately 3.98 μM against HIV type 1, suggesting a potential pathway for anticancer applications through viral inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound may modulate enzyme activity by fitting into active sites, either inhibiting or activating their function.

- Signal Transduction Pathways : It potentially influences various metabolic pathways and gene expression regulation, making it a candidate for further drug development.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | MIC values between 3.12 - 12.5 μg/mL against Staphylococcus aureus |

| Study B | Anticancer | EC50 of 3.98 μM against HIV type 1 |

| Study C | Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Propiedades

IUPAC Name |

4-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(18-9-7-14-8-12-21-13-14)15-3-5-16(6-4-15)19-10-1-2-11-19/h1-6,8,10-13H,7,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEABFDLGJYCSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.